methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound belonging to the class of pyrazolopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridine derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N4O3/c1-13(21-14-7-6-10-20-12-14)18-16(11-17(24)26-2)22-23(19(18)25)15-8-4-3-5-9-15/h3-10,12,22H,11H2,1-2H3 |
InChI Key |
FYVUUGJHIVZZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.